molecular formula C10H12O B1585329 5-Methoxyindan CAS No. 5111-69-3

5-Methoxyindan

Cat. No. B1585329
CAS RN: 5111-69-3
M. Wt: 148.2 g/mol
InChI Key: WPPWEFVZGFJESZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Methoxyindan can be synthesized by methods such as phenyl/alkyl Grignard reaction (Benzyl/Allyl Grignard Reaction) or Friedel-Crafts reaction (Fu-Kok Reaction) .


Molecular Structure Analysis

The molecular formula of 5-Methoxyindan is C10H12O . The SMILES string representation is COc1ccc2CCCc2c1 .


Chemical Reactions Analysis

5-Methoxyindan was used in the synthesis of 1,1,2,3−tetrabromo−6−methoxyindene by undergoing photobromination reaction .


Physical And Chemical Properties Analysis

5-Methoxyindan has a molar mass of 148.2 g/mol . It has a density of 1.023 g/mL at 25 °C . The boiling point is 143-145 °C/60 mmHg . The refractive index is n20/D 1.544 .

Scientific Research Applications

Synthesis and Asymmetric Resolution

  • 5-Methoxyindan has been utilized in the synthesis and resolution of dopaminergic compounds, specifically 2-amino-5-methoxyindane. The synthesis process involves several steps, starting from 5-bromoindan-2-ol, and leads to the production of racemic 2-amino-5-methoxyindane with high enantiopurity. This compound is significant in the study of dopaminergic systems (Akbaba et al., 2016).

Pharmacological Studies

  • 5-Methoxyindan derivatives have been studied for their pharmacological effects. For instance, 5-MeO-DMT, a derivative of 5-Methoxyindan, is examined for its potential psychotherapeutic effects, including improvements in mental health conditions such as depression and anxiety (Davis et al., 2018).

Topical Applications in Dermatology

  • The compound 5-methoxypsoralen, related to 5-Methoxyindan, has been researched for its use in dermatology, specifically its distribution in the skin after topical application. This research is particularly relevant for the treatment of psoriasis (Colombo et al., 2003).

Bromination and Synthesis of Derivatives

  • Research into the bromination of 5-Methoxyindane has led to the synthesis of new benzoindenone derivatives and provided access to the 7H-Benzo(c)fluoren-7-one skeleton, which has implications in organic and medicinal chemistry (Tutar et al., 2008).

Exploration of Neurochemical Effects

  • Studies on 5-MeO-DMT, a derivative of 5-Methoxyindan, explore its neurochemical effects, including its potential as a catalyst of creativity and its impact on cognition and creativity. The research also delves into its binding profile and interaction with serotonin receptors (Germann, 2019).

Toxicological and Pharmacokinetic Evaluations

  • Toxicological and pharmacokinetic evaluations of 5-Methoxyindan derivatives, like MEAI, have been conducted to understand their safety profiles and potential as therapeutic agents. This includes exploring their interaction with other substances and effects on the body (Shimshoni et al., 2017).

Cancer Research

  • Methoxyamine, another derivative, has been studied for its potential to enhance the radiosensitization effects of 5-Fluorouracil in cancer treatment, specifically in colon cancer cell lines. This research is significant for developing more effective cancer therapies (Khoei et al., 2017).

Dermatological Pharmacokinetics

  • The bioavailability of 5-methoxypsoralen and its interaction with food have been studied. This research is crucial for optimizing the administration of this compound in the treatment of skin conditions (Ehrsson et al., 2004).

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPWEFVZGFJESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281207
Record name 5-Methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyindan

CAS RN

5111-69-3
Record name 5111-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the spiro[cyclohexane-1,2′-[2H]indene] scaffold synthesized from 5-Methoxyindan?

A1: Researchers synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from 5-Methoxyindan as potential inhibitors of steroid 5α-reductase []. This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition is a therapeutic target for conditions like benign prostatic hyperplasia. The designed spirocyclic scaffold mimics structural features of known inhibitors, aiming to achieve similar biological activity.

Q2: How does the structure of 5-Methoxyindan contribute to the synthesis of complex molecules like oxogambirtannine?

A2: The structure of 5-Methoxyindan, specifically the ketone functionality at the 1-position, allows for its incorporation into larger ring systems. Researchers utilized this feature to synthesize the indole alkaloid oxogambirtannine []. Through a photo-induced rearrangement of a spirocyclic intermediate formed from 5-Methoxyindan-1-one and a tetrahydro-β-carboline derivative, they successfully constructed the complex oxogambirtannine framework.

Q3: How does 5-Methoxyindan behave in photo-oxidation reactions?

A3: Studies show that 5-Methoxyindan undergoes TiO2-sensitized photo-oxidation in a deaerated acetonitrile solution, primarily yielding 6-methoxyindene and 5-methoxy-1-indanone []. This reaction proceeds through an electron-transfer mechanism, where 5-Methoxyindan donates an electron to the photogenerated hole on the TiO2 surface. The resulting radical cation then undergoes further reactions, leading to the observed products.

Q4: Can 5-Methoxyindan undergo regioselective demethylation?

A4: Yes, researchers achieved regioselective cleavage of the methoxy group in 5-Methoxyindan using methanesulfonic acid in the presence of methionine []. This method selectively demethylated the 5-methoxy group, leaving the aromatic ring intact, highlighting the potential for generating specific derivatives.

Q5: What insights do we have into the three-dimensional structure of 5-Methoxyindan-1-one?

A5: X-ray crystallography studies revealed that the molecule of 5-Methoxyindan-1-one is planar []. This planarity likely influences its reactivity and ability to participate in specific interactions, such as π-stacking, in more complex molecular architectures.

Q6: What are the potential applications of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives derived from 5-Methoxyindan?

A6: Researchers synthesized 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the 5-Methoxyindan moiety, to study electron exchange between aromatic chromophores []. These compounds, mimicking the β-phenethylamine pharmacophore, offer valuable insights into structure-activity relationships and could potentially lead to new drug candidates.

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